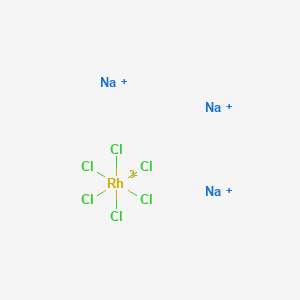![molecular formula C15H16N2O2 B12513202 Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12513202.png)
Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis . The imidazo[1,5-a]pyridine scaffold is particularly valued for its biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo compounds with similar biological activities and applications.
Imidazo[1,5-a]pyrazine: Known for its luminescent properties and applications in materials science.
Uniqueness: Methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate stands out due to its specific chemical structure, which imparts unique biological and chemical properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13-12-9-5-6-10-17(12)14(16-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
NPSPAGUYRWKXKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


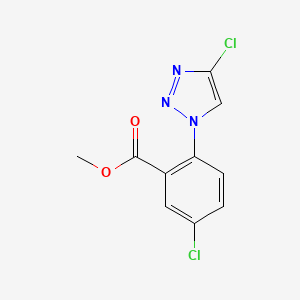
![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)
![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
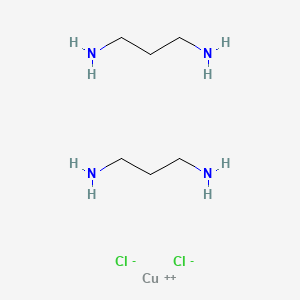
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
![(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
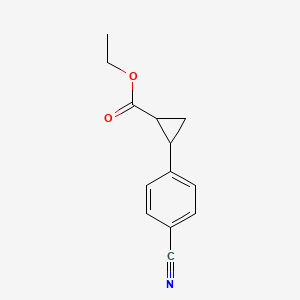
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)
![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)

![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)
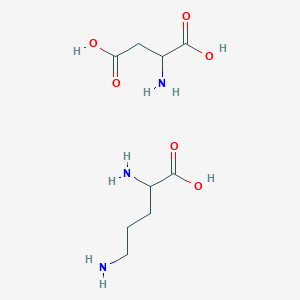
![{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate](/img/structure/B12513196.png)
